![molecular formula C10H16Cl2N2 B1522763 [Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride CAS No. 1269044-11-2](/img/structure/B1522763.png)
[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride
説明
“[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 1269044-11-2 . It has a molecular weight of 235.16 and a linear formula of C10H14N2.2ClH .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-11-10(8-5-6-8)9-4-2-3-7-12-9;;/h2-4,7-8,10-11H,5-6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and 97% . The compound is stored at room temperature and +4C .科学的研究の応用
Polyamine Analogue-induced Programmed Cell Death
A study investigated N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, for its antitumor activities. CPENSpm was found to induce programmed cell death (PCD) in sensitive cell types through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). This process, likely mediated by oxidative stress from H2O2 production, suggests a potential mechanism for CPENSpm's selective cytotoxic activity and its application as a new class of antineoplastic agents (Ha et al., 1997).
S-Adenosylmethionine and Cyclopropane Synthesis
S-Adenosylmethionine (SAM) is recognized for its role as a biological methyl donor, involved in various synthesis processes including cyclopropyl fatty acids. SAM's involvement in cyclopropane synthesis underscores its biological importance and the potential for cyclopropyl compounds in biochemical pathways (Fontecave, Atta, & Mulliez, 2004).
Antibacterial Cycloalkylamino Naphthyridine Derivatives
Research on 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids revealed significant in vitro and in vivo antibacterial activities. These compounds, particularly when featuring a cyclopropyl group, demonstrate improved therapeutic potential, highlighting the importance of cyclopropyl compounds in developing new antibacterial agents (Bouzard et al., 1992).
Mechanism-based Inhibition of Methylamine Dehydrogenase
Cyclopropylamine was found to be a mechanism-based inhibitor of methylamine dehydrogenase, leading to enzyme inactivation through covalent cross-linking between alpha and beta subunits. This inhibition process provides insights into enzyme mechanisms and the potential application of cyclopropyl compounds in studying and modulating enzyme activities (Davidson & Jones, 1991).
Synthesis and Bioactivity of Thiourea Derivatives
N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives were synthesized from cyclopropanecarboxylic acid, demonstrating notable herbicidal and fungicidal activities. This study showcases the versatility of cyclopropyl compounds in agriculture, providing a foundation for developing new pesticides (Tian et al., 2009).
Safety and Hazards
特性
IUPAC Name |
1-cyclopropyl-N-methyl-1-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-11-10(8-5-6-8)9-4-2-3-7-12-9;;/h2-4,7-8,10-11H,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSAUDVASQFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



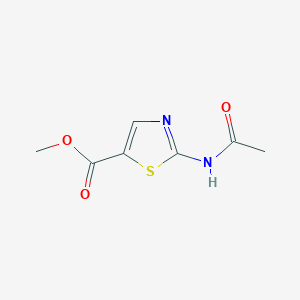

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)
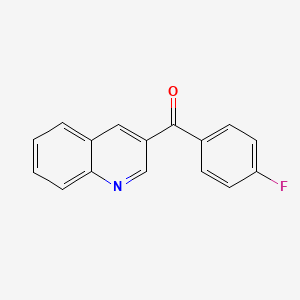
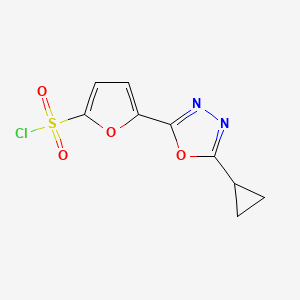
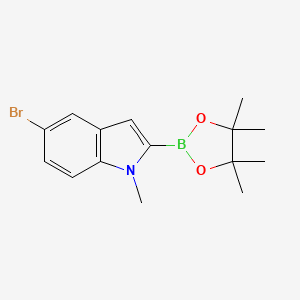

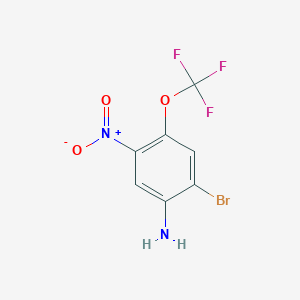
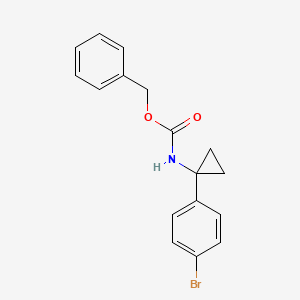
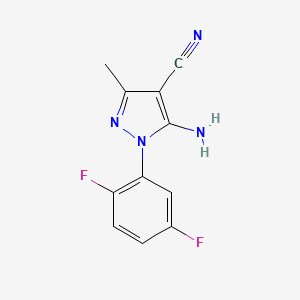
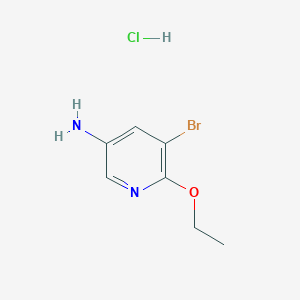
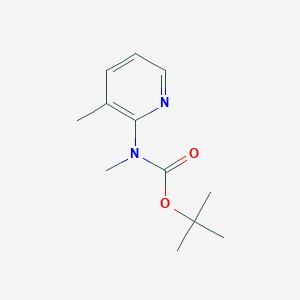

![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)